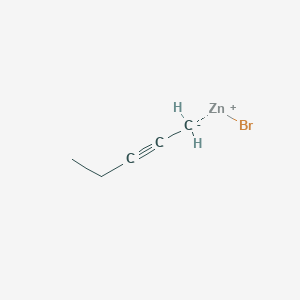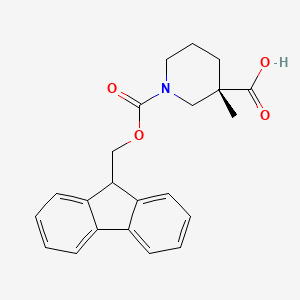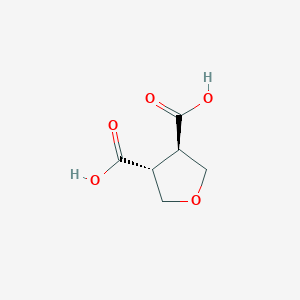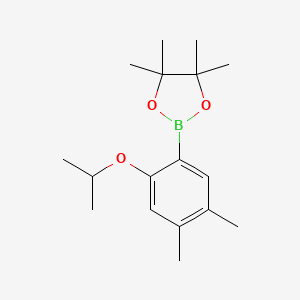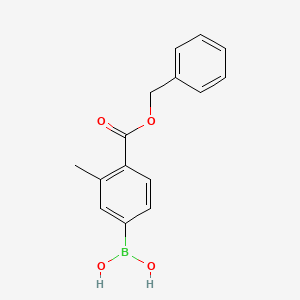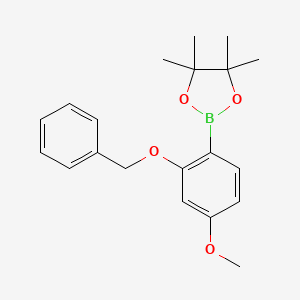
4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is a type of organoboron compound . It is a solid substance and is used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. It has been used in Suzuki-Miyaura cross-coupling reactions , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It has also been used in the synthesis of biologically active molecules .Chemical Reactions Analysis
This compound participates in various chemical reactions. It has been used in Suzuki-Miyaura cross-coupling reactions . It has also been used in the synthesis of biologically active molecules .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 258.82 . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds and as a ligand in the preparation of metal-organic frameworks. This compound has also been used as a Lewis acid catalyst in organic synthesis. It has been used to prepare a variety of organoboron compounds, including organoboronates, organoboronic acids, boronates, boron-containing polymers, and boron-containing organometallic compounds. This compound has also been used to prepare organoboron compounds for use in medicinal chemistry and chemical biology.
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki-Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds . The reaction is known for its mild conditions and functional group tolerance .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction involves the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes can be problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has been found to revert back to the mono-borylated alkene .
Pharmacokinetics
The compound is a solid at room temperature and should be stored at 2-8°c .
Result of Action
The result of the action of 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant conditions . The compound should be stored at 2-8°C and is stable under normal temperatures and pressures .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to prepare. This compound is also a very versatile reagent, and it can be used in a variety of chemical reactions. The main limitation of this compound is that it is not very stable and can decompose over time.
Zukünftige Richtungen
1. 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid could be used in the synthesis of new organoboron compounds with potential applications in medicinal chemistry and chemical biology.
2. This compound could be used to prepare boron-containing polymers with potential applications in materials science.
3. This compound could be used as a catalyst in the synthesis of organic compounds.
4. This compound could be used to prepare organoboron compounds for use in drug discovery and development.
5. This compound could be used as a Lewis acid catalyst in the synthesis of organic compounds.
6. This compound could be used to prepare organoboron compounds for use in catalytic processes.
7. This compound could be used to prepare boron-containing organometallic compounds with potential applications in catalysis.
8. This compound could be used to prepare boron-containing materials with potential applications in nanotechnology.
9. This compound could be used to prepare boron-containing materials with potential applications in sensing and imaging technologies.
10. This compound could be used to prepare boron-containing materials with potential applications in energy storage and conversion.
Synthesemethoden
4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid can be synthesized from 4,5-dichloro-2-fluorophenylboronic acid (DCFBA) by reaction with trifluoromethyl iodide (CF3I). The reaction is carried out in a mixture of acetonitrile and water at room temperature. The reaction is catalyzed by a base, such as potassium carbonate. The reaction produces a mixture of this compound and DCFBA. The this compound can be isolated by column chromatography.
Safety and Hazards
4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use personal protective equipment .
Biochemische Analyse
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins . This property makes them valuable tools in the study of biochemical processes.
Cellular Effects
The specific cellular effects of 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid are not well-studied. Boronic acids are known to influence cell function in various ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins, which could potentially affect their localization or accumulation .
Subcellular Localization
Boronic acids are known to be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
[4,5-dichloro-2-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BCl2F3O2/c9-5-1-3(7(11,12)13)4(8(14)15)2-6(5)10/h1-2,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSXKLWMZSVERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C(F)(F)F)Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BCl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

